This compound can be synthesized from various precursors through methods that involve cyclization and functionalization reactions. The synthesis often utilizes starting materials that contain aromatic systems or alkynes, which are subjected to specific reaction conditions to yield the desired product.
The synthesis of 4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. The use of solvents and catalysts may also play a critical role in facilitating the cyclization process.
The molecular formula for 4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one is . The structure features a bromine atom attached to a complex fused aromatic system.
C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=CC=C4C=CC=CC=C4
InChI=1S/C15H11BrO/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9H2
4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one involves its interaction with biological targets such as receptors or enzymes. The compound may act as a ligand, modulating the activity of these targets through binding interactions that can lead to various biological effects.
This interaction can influence pathways related to cellular signaling or metabolic processes, making it a candidate for further research in medicinal chemistry.
The compound exhibits characteristics typical of polycyclic aromatic hydrocarbons:
Relevant chemical properties include:
4-Bromo-10,11-dihydro-5H-dibenzo[a,d] annulen-5-one has several notable applications:
This compound's diverse applications highlight its significance in both academic research and industrial contexts, making it an important subject for ongoing studies in chemistry and related fields.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4